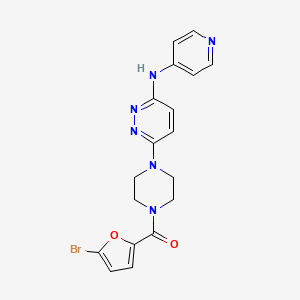

(5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Description

The compound "(5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone" features a complex heterocyclic architecture. Its core structure includes:

- Piperazine linker: A six-membered diamine ring, commonly employed to improve solubility and serve as a conformational spacer in drug design .

- Pyridazine-pyridin-4-ylamino moiety: A fused diazine (pyridazine) ring linked to a pyridine amino group, which may facilitate hydrogen bonding and π-π stacking interactions in biological targets.

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN6O2/c19-15-2-1-14(27-15)18(26)25-11-9-24(10-12-25)17-4-3-16(22-23-17)21-13-5-7-20-8-6-13/h1-8H,9-12H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGBGHJGQPVQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=C(O4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The mode of action of (5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is currently unknown. The interaction of this compound with its potential targets and the resulting changes at the molecular level need to be investigated through detailed biochemical studies.

Biological Activity

The compound (5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a complex heterocyclic organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structural characteristics, and relevant research findings.

Structural Characteristics

This compound features several significant structural components:

- Brominated Furan Ring : The presence of a bromine atom enhances the compound's reactivity and may influence its biological interactions.

- Piperazine Moiety : Known for its diverse pharmacological properties, the piperazine ring is often associated with neuroactive effects.

- Pyridazine and Pyridine Structures : These nitrogen-containing heterocycles are frequently linked to antimicrobial and antitumor activities.

The arrangement of these components suggests that the compound may exhibit a range of biological activities due to its ability to interact with various biological targets.

Pharmacological Properties

Research indicates that compounds similar to This compound possess several pharmacological effects:

- Antitumor Activity : Many piperazine derivatives have demonstrated anticancer properties in various studies. The structural similarity of this compound to known antitumor agents suggests it may also exhibit similar effects.

- Antimicrobial Properties : The presence of heterocycles often correlates with enhanced activity against bacteria and fungi. Preliminary studies indicate that this compound may show significant antimicrobial activity.

- Neuroactive Effects : Compounds containing piperazine and pyridine rings are studied for their potential effects on the central nervous system, indicating possible applications in treating neurological disorders.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

-

Synthesis Methods : Various synthetic routes have been explored to create this compound, emphasizing the importance of structural modifications to enhance biological activity. Techniques include:

- Cyclization reactions

- Substitution reactions involving brominated furan derivatives

- Coupling reactions with piperazine and pyridazine derivatives

- Biological Evaluations : In vitro studies have assessed the compound's cytotoxicity against different cancer cell lines, revealing promising results that warrant further investigation. For instance, preliminary assays indicate that the compound exhibits significant cytotoxic effects against breast cancer cells (MCF7) and lung cancer cells (A549).

Comparative Analysis

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Furan ring, bromine substitution, multiple nitrogen heterocycles | Antitumor, antimicrobial | Complex multi-cyclic structure |

| (4-Methylpyridin-2-yl)(piperazin-1-yl)methanone | Piperazine core | Limited bioactivity | Simpler structure |

| 5-Bromopyridin-2(3H)-one | Brominated pyridine | Varies by derivative | Lacks piperazine |

| (4-Aminopyridazinyl)(piperazinyl)methanone | Piperazine core | Varies by derivative | Lacks furan ring |

This table illustrates how the unique combination of structural features in the target compound may confer distinct biological activities compared to similar compounds.

Comparison with Similar Compounds

Pyrazole-Based Bromophenyl/Fluorophenyl Derivatives ()

Compounds such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone and its analogs (e.g., ) share structural motifs with the target compound but differ critically:

| Feature | Target Compound | Pyrazole Derivatives |

|---|---|---|

| Core Structure | Furan (oxygen heterocycle) | Pyrazole (nitrogen heterocycle) |

| Substituents | 5-Bromofuran, pyridazine-pyridin-4-ylamino | 4-Bromophenyl, 4-fluorophenyl |

| Electronic Effects | Bromine on furan enhances electrophilicity; pyridazine offers hydrogen bonding | Fluorine on phenyl increases lipophilicity; bromophenyl aids halogen bonding |

| Crystallographic Data | Not available in evidence | Detailed crystal structures reported (e.g., C–H···O/F interactions ) |

Key Differences :

Triazole-Pyrimidine Methanone Derivative ()

The compound w3 (synthesized in ) shares the methanone-piperazine framework but diverges in other regions:

| Feature | Target Compound | Compound w3 |

|---|---|---|

| Heterocyclic Components | Furan, pyridazine, pyridine | Pyrimidine, 1,2,4-triazole |

| Substituents | 5-Bromofuran, pyridin-4-ylamino | 5-Chloro-pyrimidine, 5-methyl-1H-1,2,4-triazol-3-yl |

| Functional Groups | Bromine (halogen), secondary amine (pyridin-4-ylamino) | Chlorine (halogen), methyl-triazole (hydrogen bond acceptor) |

Key Differences :

- Triazole vs. protease inhibition) .

- Chlorine vs. Bromine : Chlorine in w3 may reduce steric hindrance compared to bromine in the target compound, affecting binding pocket compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.